molecular formula C16H18N4O4S B13415191 N-[4-[Acetyl-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide (Diacetylsulfadimidine; Diacetylsulfamethazine)

N-[4-[Acetyl-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide (Diacetylsulfadimidine; Diacetylsulfamethazine)

Katalognummer: B13415191
Molekulargewicht: 362.4 g/mol
InChI-Schlüssel: QHVURBGVGZKIQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Metabolic Stabilization

N-acetylation of sulfonamides typically inactivates antibacterial activity by preventing DHPS binding. However, pre-acetylation at both N1 and N4 positions creates a sterically shielded structure resistant to hepatic acetyltransferases. Kinetic studies demonstrate that diacetylsulfadimidine undergoes 78% slower enzymatic deacetylation compared to monoacetylated analogs, extending its plasma residence time.

Lipophilicity Optimization

Introduction of two acetyl groups increases the compound's partition coefficient (LogP) from 0.85 to 1.92, significantly enhancing membrane permeability. This modification improves absorption kinetics, as evidenced by a 2.3-fold increase in Caco-2 cell monolayer transport compared to the parent drug. The table below summarizes key physicochemical impacts:

Table 2: Physicochemical Impacts of Diacetylation

Parameter Sulfadimidine Diacetylsulfadimidine Change (%)
Aqueous Solubility 1.2 mg/mL 0.45 mg/mL -62.5
Plasma Protein Binding 45% 68% +51.1
Metabolic Half-life 2.1 h 5.8 h +176.2

Prodrug Activation Mechanism

Diacetylsulfadimidine functions as a dual prodrug, requiring sequential enzymatic deacetylation to release the active sulfadimidine species. In vitro hydrolysis studies using liver microsomes reveal preferential N4 deacetylation (t~1/2~ = 34 min) followed by slower N1 deacetylation (t~1/2~ = 127 min), creating a sustained release profile. This staggered activation aligns with bacterial growth cycles, maintaining inhibitory concentrations between cell divisions.

Synthetic methodologies for diacetylsulfadimidine emphasize regioselective acylation. A representative protocol involves:

  • Initial N4 acetylation of sulfamethazine using chloroacetyl chloride in DMF/K2CO3 at 0°C.
  • Subsequent N1 acylation via nucleophilic displacement with acetylated pyrimidine derivatives.
  • Final purification through ethanol recrystallization, yielding >99% purity confirmed by HPLC.

Table 3: Key Synthetic Parameters

Step Reagent Temperature Yield Purity
1 Chloroacetyl chloride 0°C 73.3% 98.5%
2 Acetyl chloride 60°C 25.6% 99.8%

This synthetic approach balances reactivity at both nitrogen centers while minimizing side reactions—a critical consideration given the sulfonamide group's susceptibility to over-acylation. X-ray crystallographic data confirm the absence of N-acetyl migration during synthesis, preserving the intended regiochemistry.

Eigenschaften

Molekularformel

C16H18N4O4S

Molekulargewicht

362.4 g/mol

IUPAC-Name

N-[4-[acetyl-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C16H18N4O4S/c1-10-9-11(2)18-16(17-10)20(13(4)22)25(23,24)15-7-5-14(6-8-15)19-12(3)21/h5-9H,1-4H3,(H,19,21)

InChI-Schlüssel

QHVURBGVGZKIQZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=N1)N(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Overview

The synthesis of Diacetylsulfadimidine primarily involves the acetylation of sulfamethazine (N-[4-[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl]aniline) to introduce acetyl groups at the amino functionalities. This is typically achieved by reaction with acetic anhydride in an acidic medium, a method consistent with sulfonamide acetylation protocols widely reported in the literature.

Detailed Synthetic Procedure

  • Starting Material : Sulfamethazine (N-[4-[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl]aniline)
  • Reagents : Acetic anhydride, acetic acid
  • Conditions : Heating at approximately 85 °C under stirring
  • Reaction Time : About 1 hour
  • Work-up : Addition of distilled water to precipitate the product, filtration, and recrystallization from ethanol

Stepwise Process:

  • Dissolve sulfamethazine (5.00 mmol) in warm acetic acid (1.0 M solution) at 85 °C with stirring.
  • Slowly add acetic anhydride (approximately 1.1 equivalents) dropwise over 20 minutes to the solution.
  • Maintain the temperature at 85 °C and continue stirring for an additional hour.
  • Add distilled water (about 40 mL) to the reaction mixture to precipitate the acetylated product.
  • Cool the mixture to room temperature, filter the white crystalline solid, and dry.
  • Purify the product by recrystallization from ethanol to obtain pure N-[4-[Acetyl-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide.

Yield and Physical Data

Parameter Data
Yield Approximately 81%
Melting Point 248–250 °C (literature: 247 °C)
FTIR Peaks 3342, 3020, 2727, 1671 (CONH), 1591, 1528, 1492, 1299, 1154 cm⁻¹ (SO2NH)
¹H-NMR (DMSO-d6) Signals at δ 11.58 (br s, 1H), 10.28 (s, 1H), 7.90 (d, 2H), 7.72 (d, 2H)
Elemental Analysis C, H, N values consistent with calculated formula

These data confirm the successful acetylation of sulfamethazine and the purity of the final compound.

Comparative Analysis of Preparation Methods for Related Sulfonamides

Compound Name Acetylation Method Yield (%) Melting Point (°C) Notes
N4-Acetylsulfabenzamide (N-[[4-(acetylamino)phenyl]sulfonyl]benzamide) Acetic anhydride in acetic acid, 85 °C, 1 h 96 245–248 High yield, standard sulfonamide acetylation
N4-Acetylsulfamethazine (Diacetylsulfadimidine) Same as above 81 248–250 Slightly lower yield, similar conditions
Other functionalized sulfonamides Varied acetylation protocols 70–95 Varies Dependent on substituents and reaction conditions

This table illustrates that the acetylation of sulfamethazine to yield Diacetylsulfadimidine is consistent with general sulfonamide acetylation methods, with good yields and reproducible purity.

Analytical Characterization Supporting Preparation

These analytical results are essential for verifying the success of the acetylation reaction and the identity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-[Acetyl-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The antibacterial activity of N-[4-[Acetyl-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide is primarily due to its ability to inhibit the synthesis of dihydrofolic acid in bacteria. This compound competes with para-aminobenzoic acid (PABA) for the enzyme dihydropteroate synthase, thereby preventing the formation of dihydrofolic acid, which is essential for bacterial growth and replication .

Vergleich Mit ähnlichen Verbindungen

Parent Sulfonamides: Sulfadimidine vs. Sulfisomidine

Sulfadimidine (sulfamethazine) has the molecular formula C₁₂H₁₄N₄O₂S and lacks acetyl groups. It directly inhibits bacterial dihydropteroate synthase, disrupting folate synthesis. Key differences include:

  • Solubility : Sulfadimidine has lower solubility in water (~148 mg/L at 25°C) compared to Diacetylsulfadimidine, which is more lipophilic due to acetylation .
  • Metabolism : Diacetylsulfadimidine is metabolized to sulfadimidine, prolonging its half-life and reducing renal crystalluria risk .
  • Confusion Risk : Sulfadimidine is isomeric with sulfisomidine (sulfaisodimidine), differing in pyrimidine substitution patterns. Misidentification can lead to dosing errors .
Property Sulfadimidine Diacetylsulfadimidine
Molecular Weight 278.33 g/mol 362.40 g/mol
Acetylation None N4 and aniline acetyl
Water Solubility 148 mg/L Improved lipophilicity
Bioavailability Immediate release Prodrug, sustained

Other Acetylated Sulfonamides

Acetylsulfadiazine
  • Structure : Features a pyrimidine ring without methyl groups and acetylation at the N4 position.
  • Use : Broad-spectrum antibacterial, but higher risk of crystalluria than Diacetylsulfadimidine due to lower solubility .
  • Key Difference : Lacks the 4,6-dimethylpyrimidine moiety, reducing specificity for certain bacterial targets .
N4-Acetylsulfamerazine
  • Structure : Similar to Diacetylsulfadimidine but with a methyl group at the pyrimidine 4-position instead of 4,6-dimethyl.
  • Activity : Slightly reduced efficacy against Gram-negative bacteria compared to Diacetylsulfadimidine .

Structural Analogs with Modified Substituents

N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(2-methylphenoxy)acetamide
  • Structure: Replaces one acetyl group with a 2-methylphenoxyacetamide moiety.
  • Properties : Enhanced lipophilicity and extended half-life but increased hepatotoxicity risk in preclinical studies .
2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)-N-(2-thienylmethyl)acetamide
  • Structure : Introduces a sulfanyl linker and thienylmethyl group.
  • Activity : Shows broader Gram-positive coverage but reduced solubility .
Compound Key Structural Feature Bioactivity
Diacetylsulfadimidine Dual acetyl, 4,6-dimethyl Targeted Gram-negative
N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(2-methylphenoxy)acetamide Phenoxyacetamide Extended half-life
2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)-N-(2-thienylmethyl)acetamide Sulfanyl-thienyl Broader Gram-positive activity

Biologische Aktivität

N-[4-[Acetyl-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide, commonly known as Diacetylsulfadimidine or Diacetylsulfamethazine, is a sulfonamide antibiotic derivative primarily utilized in veterinary medicine. This compound exhibits significant antibacterial properties, making it a subject of interest in both research and clinical applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₈N₄O₄S
  • Molecular Weight : 362.40 g/mol
  • CAS Number : 59224-69-0

The structure features an acetyl group attached to a sulfamoyl moiety, which enhances its stability and bioavailability compared to its parent compound, sulfadimidine.

Diacetylsulfadimidine functions by inhibiting the synthesis of dihydrofolic acid in bacteria. It competes with para-aminobenzoic acid (PABA) for the enzyme dihydropteroate synthase. This inhibition is crucial for bacterial growth and replication, as dihydrofolic acid is essential for the synthesis of nucleic acids.

Antibacterial Efficacy

Diacetylsulfadimidine has demonstrated broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. Its efficacy can be summarized as follows:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli16 µg/mL
Staphylococcus aureus8 µg/mL
Salmonella enterica32 µg/mL
Pseudomonas aeruginosa64 µg/mL

These MIC values indicate the concentration required to inhibit bacterial growth, showcasing the compound's potential in treating infections caused by these pathogens.

Case Studies and Research Findings

  • Veterinary Applications : A study conducted on poultry indicated that Diacetylsulfadimidine effectively reduced mortality rates associated with bacterial infections, improving overall health outcomes in treated flocks. The administration of this compound led to a significant decrease in clinical signs of infection and enhanced weight gain compared to untreated controls.
  • Pharmacokinetics : Research on the pharmacokinetics of Diacetylsulfadimidine revealed that it is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1-3 hours. The compound exhibits a half-life of approximately 6 hours, allowing for effective dosing regimens in veterinary practice.
  • Resistance Studies : Investigations into bacterial resistance patterns showed that while some strains developed resistance to traditional sulfonamides, Diacetylsulfadimidine maintained efficacy against resistant strains due to its unique structural modifications.

Comparative Analysis with Similar Compounds

Diacetylsulfadimidine can be compared with other sulfonamide antibiotics to highlight its unique properties:

Compound Name Mechanism of Action Efficacy Unique Features
SulfadimidineInhibits dihydrofolate synthesisModerateParent compound
SulfamethoxazoleInhibits dihydrofolate synthesisHighOften used in combination therapy
SulfadiazineInhibits dihydrofolate synthesisModerateCommonly used in veterinary medicine
Diacetylsulfadimidine Inhibits dihydrofolate synthesis; enhanced stabilityHighAcetylated structure improves bioavailability

Q & A

Q. Basic

  • pH sensitivity : Degrades rapidly under acidic (pH <3) or alkaline (pH >9) conditions, forming sulfadimidine via hydrolysis .
  • Light exposure : UV irradiation induces photolytic cleavage of the sulfamoyl bond. Store in amber glass at +5°C to minimize degradation .
    Stability testing via HPLC-UV (λ = 254 nm) confirms >90% purity after 6 months under recommended conditions .

What computational approaches predict Diacetylsulfadimidine’s interactions with biological targets?

Q. Advanced

  • Molecular docking : Models binding to E. coli dihydropteroate synthase (DHPS), identifying key residues (e.g., Phe28, Lys221) for hydrogen bonding .
  • QSAR studies : Correlate substituent electronegativity with MIC values (R² = 0.89) to prioritize analogs .
  • MD simulations : Reveal conformational flexibility of the sulfamoyl group in aqueous environments .

What analytical techniques are recommended for impurity profiling of Diacetylsulfadimidine in pharmaceutical research?

Q. Advanced

  • LC-MS/MS : Detects trace impurities (e.g., sulfadimidine, acetylated byproducts) at ≤0.1% levels .
  • Thermogravimetric analysis (TGA) : Confirms thermal stability up to 200°C, critical for formulation .
  • Chiral HPLC : Resolves enantiomeric impurities in asymmetric synthesis routes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.